![molecular formula C16H10N4O4S2 B2378722 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole CAS No. 116307-22-3](/img/structure/B2378722.png)
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole
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Overview
Description
The compound is a derivative of benzothiazole, which is a bicyclic compound with fused benzene and thiazole rings . Benzothiazoles are known for their high biological and pharmacological activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzothiazoles can generally be synthesized through conventional multistep processes and one-pot, atom economy procedures . These methods often involve the reactions of 2-amino- and 2-mercaptothiazole derivatives .Molecular Structure Analysis
The compound likely contains electron-rich heteroatoms, nitrogen and sulfur, in its structure, as is common with benzothiazoles .Chemical Reactions Analysis
Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . They can be easily functionalized .Scientific Research Applications
- Voltammetric Determination : 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole has been used as a model analyte for voltammetric determination of electrochemically reducible organic substances . Researchers explore its electrochemical behavior and use it as a reference compound in sensor development.
- Derivatives Synthesis : The compound serves as a starting reagent for the synthesis of 3-alkyl-6-nitro-2-benzothiazolinones . Chemists utilize it to create novel derivatives with modified properties.
Electrochemical Sensors and Analytical Chemistry
Organic Synthesis
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Biochemical Pathways
Nitrobenzothiazoles have been used in the synthesis of various derivatives , suggesting that they may interact with a wide range of biochemical pathways.
properties
IUPAC Name |
6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4S2/c21-19(22)9-1-3-11-13(7-9)25-15(17-11)5-6-16-18-12-4-2-10(20(23)24)8-14(12)26-16/h1-4,7-8H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDPNJXVFYZGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole |
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